![molecular formula C11H17NO2 B1311799 {4-[2-(Dimethylamino)ethoxy]phenyl}methanol CAS No. 131028-54-1](/img/structure/B1311799.png)
{4-[2-(Dimethylamino)ethoxy]phenyl}methanol
Übersicht
Beschreibung
“{4-[2-(Dimethylamino)ethoxy]phenyl}methanol” is a chemical compound with the CAS Number: 131028-54-1 . It has a molecular weight of 195.26 . The IUPAC name for this compound is {4-[2-(dimethylamino)ethoxy]phenyl}methanol .
Molecular Structure Analysis
The InChI code for “{4-[2-(Dimethylamino)ethoxy]phenyl}methanol” is 1S/C11H17NO2/c1-12(2)7-8-14-11-5-3-10(9-13)4-6-11/h3-6,13H,7-9H2,1-2H3 . This indicates that the compound has a structure with 11 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“{4-[2-(Dimethylamino)ethoxy]phenyl}methanol” is a solid at room temperature . It has a boiling point of 160-165 C at 3.4 mmHg . The compound should be stored at a temperature of 4C and protected from light .Wissenschaftliche Forschungsanwendungen
Excited State Intramolecular Proton Transfer and Sensing Mechanisms :
- A study by Liu et al. (2019) on 2-(4-(Dimethylamino)phenyl)-3-hydroxy-6,7-dimethoxy-4Hchromen-4-one (HOF), a derivative of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol, investigated its excited state intramolecular proton transfer (ESIPT). The research found that the molecule's intermolecular hydrogen bond structure significantly influences its photophysical properties, particularly in alcohol environments like methanol. This property is useful for detecting alcohols, offering potential applications in chemical sensing (Liu et al., 2019).
Fluorescence Study and Bioconjugates :
- The electronic absorption and fluorescence properties of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol derivatives in various media, including organic solvents and protein environments, have been extensively studied. Singh and Darshi (2004) observed solvatochromic fluorescence in these compounds, which is significant for developing fluorescence probes in biological research. This research opens up potential applications in biochemistry and molecular biology, particularly in understanding protein interactions and dynamics (Singh & Darshi, 2004).
Molecular Structure and Hydrogen Bonding Analysis :
- Investigations into the molecular structure of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol and its derivatives have revealed the critical role of hydrogen bonds in shaping their properties. For instance, a study by Zhang et al. (2015) explored the X-ray structure of tris(2-(dimethylamino)phenyl)methanol and highlighted the influence of hydrogen bonds in the molecular conformation and interactions. This research is vital for understanding the molecular behavior of such compounds in different environments (Zhang et al., 2015).
Spectroscopic Properties and Molecular Logic Devices :
- The spectroscopic properties of derivatives of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol have been studied for their potential as molecular logic devices. The work by ZammitRamon et al. (2015) discusses how these compounds operate via photoinduced electron transfer and internal charge transfer processes, suggesting their potential use in the development of molecular electronic devices and sensors (ZammitRamon et al., 2015).
Safety And Hazards
The compound is classified as toxic . Hazard statements associated with the compound include H302, H311, H314, H318, H400, and H410 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
[4-[2-(dimethylamino)ethoxy]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-12(2)7-8-14-11-5-3-10(9-13)4-6-11/h3-6,13H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIVJGAEWBORLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436432 | |
| Record name | {4-[2-(Dimethylamino)ethoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[2-(Dimethylamino)ethoxy]phenyl}methanol | |
CAS RN |
131028-54-1 | |
| Record name | {4-[2-(Dimethylamino)ethoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


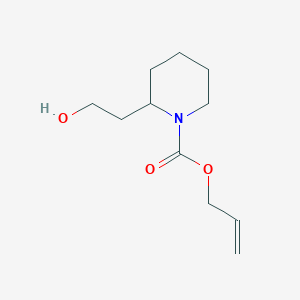
![3-Phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1311722.png)

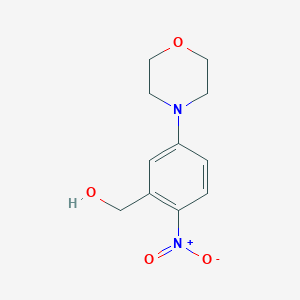

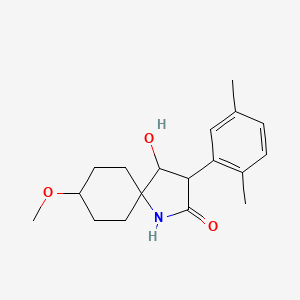
![N-[1-[4-[(3-fluorophenyl)methoxy]phenyl]-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B1311730.png)
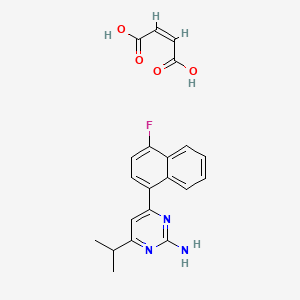
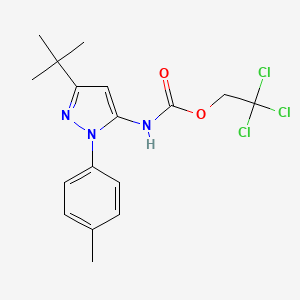
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1311736.png)

![L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1311748.png)
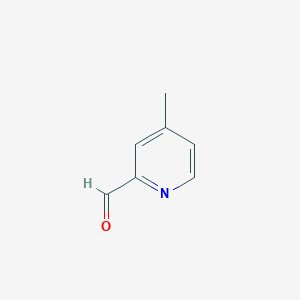
![Oxazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B1311753.png)